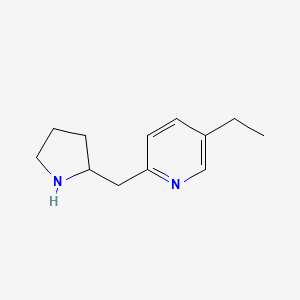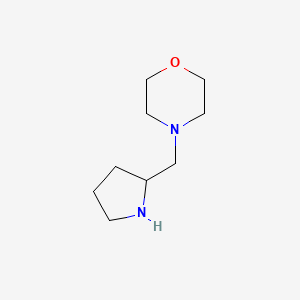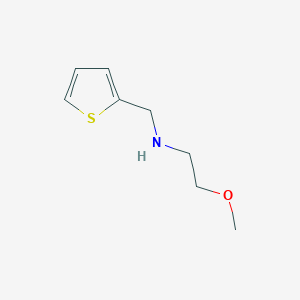
2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine (2-MTE) is an organic compound that has recently been studied for its potential applications in laboratory experiments and for its biological activity. 2-MTE is a derivative of methoxyamine, which has been widely used in organic synthesis and has been shown to have various biological activities. The purpose of
Scientific Research Applications
High-Performance Liquid Chromatography in Clinical Toxicology
High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC/MS/MS) : A method developed for the detection and quantification of 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine derivatives (specifically 2CC-NBOMe and 25I-NBOMe) in serum of intoxicated emergency department patients. The method utilized 25H-NBOMe as the internal standard and demonstrated suitability for serum clinical toxicology testing, with a lower limit of detection of 10 pg/mL for both substances (Poklis et al., 2013).
Identification and Analysis in Forensic Sciences
Gas Chromatography–Mass Spectrometry Analysis : A protocol for the identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) and their analogues by derivatization with heptafluorobutyric anhydride (HFBA). The method provided determination of the mass of the molecular ion and observation of characteristic fragmentation patterns useful in forensic analysis (Lum et al., 2016).
Enzyme Involvement in Drug Metabolism
Cytochrome P450 Enzymes in Metabolism : A study characterized the involvement of cytochrome P450 enzymes in the metabolism of 25I-NBOMe and 25I-NBOH, revealing the biotransformations included hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and combinations thereof. The major enzymes involved were identified as CYP3A4 and CYP2D6 (Nielsen et al., 2017).
Catalysis in Chemical Synthesis
Palladium(II) Complexes as Catalysts : A study explored reactions of 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine derivatives with palladium(II) complexes, forming monometallic complexes that acted as catalysts for the methoxycarbonylation of olefins to produce esters. The catalytic behavior was influenced by complex structure and olefin chain length (Zulu et al., 2020).
Antitubercular Activity
Anti-tubercular Agents : The synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols was explored as possible anti-tubercular agents against Mycobacterium tuberculosis. Certain compounds demonstrated in vitro antitubercular activity at concentrations as low as 6.25 μg/mL (Karkara et al., 2020).
properties
IUPAC Name |
2-methoxy-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-10-5-4-9-7-8-3-2-6-11-8/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJSPNXSOZJFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405961 |
Source


|
| Record name | 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852399-96-3 |
Source


|
| Record name | 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyethyl)[(thiophen-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



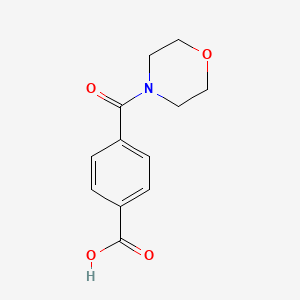

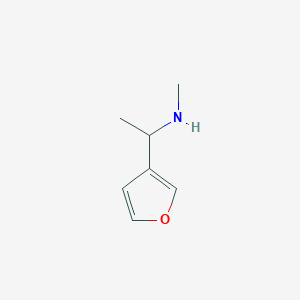
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)
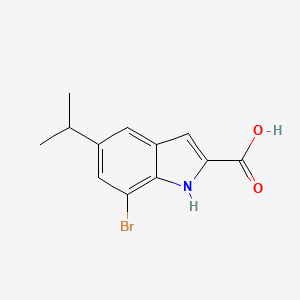

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)
